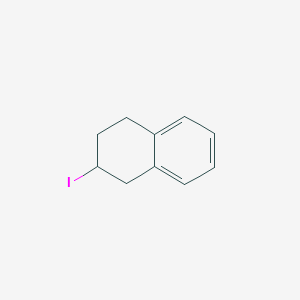

2-Iodo-1,2,3,4-tetrahydronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11I |

|---|---|

Molecular Weight |

258.10 g/mol |

IUPAC Name |

2-iodo-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C10H11I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 |

InChI Key |

IDAOCBXBZNZXIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2CC1I |

Origin of Product |

United States |

The Strategic Importance of Iodinated Carbocycles in Synthesis

Iodinated carbocycles are highly valued in organic synthesis due to the unique properties of the carbon-iodine bond. This bond is the least stable among the carbon-halogen bonds, making it a versatile functional group for a variety of chemical transformations. The relatively low bond dissociation energy and high polarizability of the C-I bond facilitate its participation in a wide array of reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.

The primary significance of iodinated carbocycles lies in their utility as precursors in transition-metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig couplings frequently employ iodoarenes and iodoalkenes as substrates. The high reactivity of the C-I bond in the oxidative addition step of these catalytic cycles often leads to milder reaction conditions and higher yields compared to their bromo- or chloro-analogues. This reactivity profile makes iodinated carbocycles, including 2-Iodo-1,2,3,4-tetrahydronaphthalene, attractive starting materials for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.

A Look Back: the Chemistry of Tetrahydronaphthalene

The parent structure, 1,2,3,4-tetrahydronaphthalene (B1681288), commonly known as tetralin, has a rich history in organic chemistry. Initially prepared through the partial hydrogenation of naphthalene, tetralin found widespread use as a high-boiling point solvent and as a hydrogen-donor solvent in coal liquefaction. Its chemical structure, featuring a fused benzene (B151609) ring and a saturated cyclohexane (B81311) ring, presents a unique platform for chemical modification.

Early research on tetrahydronaphthalene chemistry focused on electrophilic substitution reactions on the aromatic ring and free-radical reactions at the benzylic positions of the saturated ring. The development of more sophisticated synthetic methodologies has expanded the scope of tetrahydronaphthalene chemistry to include a diverse range of functionalization strategies. The introduction of functional groups onto the saturated portion of the molecule, as seen in 2-Iodo-1,2,3,4-tetrahydronaphthalene, allows for the exploration of stereoselective reactions and the synthesis of chiral molecules.

The synthesis of specific isomers of functionalized tetrahydronaphthalenes, such as the 2-iodo derivative, can be approached through several strategic routes. One plausible method involves the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene (2-aminotetralin), which can be prepared from naphthalene-2,3-diol in a multi-step sequence. researchgate.netresearchgate.net The resulting 2-aminotetralin can then undergo a Sandmeyer-type reaction, a well-established method for converting an aromatic amino group into a variety of functional groups, including halides. wikipedia.orgorganic-chemistry.orglscollege.ac.inbyjus.combohrium.com This two-step process involves the diazotization of the amino group with nitrous acid to form a diazonium salt, which is then displaced by an iodide nucleophile, typically from potassium iodide. organic-chemistry.org

Future Directions: the Research Potential of 2 Iodo 1,2,3,4 Tetrahydronaphthalene

Direct Iodination Strategies within the Tetrahydronaphthalene Framework

Direct functionalization of the 1,2,3,4-tetrahydronaphthalene (tetralin) skeleton presents regioselectivity challenges. The molecule contains two distinct types of C-H bonds: those on the electron-rich aromatic ring and those on the saturated aliphatic ring. Within the aliphatic portion, the benzylic C-H bonds at the C1 and C4 positions are activated towards radical abstraction and carbocation formation, while the C2 and C3 positions are typical secondary aliphatic C-H bonds. Consequently, achieving selective iodination at the C-2 position requires overcoming the inherent reactivity preferences of the molecule.

Electrophilic Iodination Protocols

Electrophilic aromatic substitution is a common pathway for the iodination of tetralin's aromatic ring. However, direct electrophilic iodination at the C-2 position of the saturated ring is not a standard transformation. A more viable and well-documented approach involves the intermediacy of a carbonyl group at the C-2 position, utilizing 2-tetralone (B1666913) as the substrate. The presence of the ketone activates the adjacent C-1 and C-3 positions for enolization, allowing for α-iodination.

A green methodology for the iodination of aryl alkyl ketones, including 1-tetralone, has been developed using molecular iodine (I₂) with 30% aqueous hydrogen peroxide (H₂O₂) as the oxidant under solvent- and catalyst-free reaction conditions. mdpi.com In this protocol, iodination occurs at the alkyl position adjacent to the carbonyl group. mdpi.com Applying this logic to 2-tetralone would yield 1-iodo- or 3-iodo-2-tetralone. Subsequent reduction of the ketone and the potential dehalogenation/hydrogenolysis of the more reactive benzylic C-1 iodide would be necessary to potentially isolate the desired this compound.

Table 1: Reagents for α-Iodination of Ketones This table is interactive. Users can sort by reagent or condition.

| Reagent System | Oxidant / Co-reagent | Conditions | Reference |

|---|---|---|---|

| I₂ | 30% aq. H₂O₂ | Solvent-free | mdpi.com |

| KI / NaNO₂ | Air / H₂SO₄ | Aqueous EtOH | mdpi.com |

Radical Iodination Approaches

Radical iodination of hydrocarbons proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. The key propagation step involves the abstraction of a hydrogen atom by an iodine radical to form a carbon-centered radical, which then reacts with molecular iodine.

However, this process faces significant challenges in the context of 1,2,3,4-tetrahydronaphthalene:

Thermodynamics : The reaction of an alkyl radical with I₂ is reversible, and the endothermicity of the hydrogen abstraction step by an iodine radical makes radical iodination with molecular iodine the slowest and least favored among the halogens.

Regioselectivity : The stability of the resulting carbon radical dictates the site of hydrogen abstraction. In the tetralin scaffold, the benzylic hydrogens at C-1 and C-4 are significantly more susceptible to radical abstraction than the secondary aliphatic hydrogens at C-2 and C-3 due to the resonance stabilization of the resulting benzylic radical.

Therefore, direct radical iodination of 1,2,3,4-tetrahydronaphthalene would overwhelmingly yield 1-iodo-1,2,3,4-tetrahydronaphthalene. Achieving C-2 selectivity via a direct radical C-H iodination is synthetically challenging and not a commonly employed strategy.

Multi-Step Construction of the this compound Core

Given the challenges of direct C-2 iodination, multi-step strategies that construct the tetralin ring system are often more effective. These methods can build the core skeleton and introduce the iodine atom in a controlled manner, often through cyclization reactions.

Cyclization Reactions for Tetrahydronaphthalene Formation

A powerful strategy for constructing the tetralin skeleton involves the cationic cyclization of alkenylarenes. Notably, this process can be initiated by an electrophilic iodine reagent, leading directly to an iodinated tetralin product. In this approach, an I(I) reagent, such as bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (I(py)₂BF₄), acts as an electrophile that attacks the alkene moiety of an alkenylarene. This addition generates a cyclic iodonium (B1229267) ion or a β-iodo carbocation, which is then trapped intramolecularly by the electron-rich aromatic ring in a 6-endo-trig cyclization.

This iodocyclization effectively forms the tetrahydronaphthalene ring and installs an iodine atom simultaneously. Research has shown that good diastereoselectivity can be achieved, with the geometry of the starting alkene influencing the stereochemistry of the final product. For instance, Z-alkenes tend to give predominantly 1,4-cis disubstituted tetralins, while E-alkenes favor the 1,4-trans derivatives. This method provides a direct route to iodo-functionalized tetralins, which can be valuable intermediates for further synthetic transformations.

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. This [4+2] cycloaddition can be employed to construct the tetrahydronaphthalene scaffold with a high degree of control over regiochemistry and stereochemistry. In this context, a substituted ortho-xylylene or a similar diene is reacted with a suitable dienophile.

A modern approach involves a nitrogen deletion/Diels-Alder cascade. In this strategy, the in-situ formation of an ortho-xylylene intermediate from an isoindoline (B1297411) precursor is triggered. This highly reactive diene is immediately trapped by a dienophile present in the reaction mixture to yield a substituted tetrahydronaphthalene.

Table 2: Example Diels-Alder Reaction for Tetralin Scaffold Synthesis This table is interactive. Users can filter by component.

| Diene Precursor | Dienophile | Product Type |

|---|---|---|

| Isoindoline | Dimethyl acetylenedicarboxylate | Dihydronaphthalene dicarboxylate |

| Isoindoline | Ethyl acrylate | Tetrahydronaphthalene carboxylate |

Once the functionalized tetrahydronaphthalene scaffold is synthesized via a Diels-Alder reaction, the iodine can be introduced. For example, if the reaction sequence leads to a 2-tetralone derivative, the α-iodination protocols described in section 2.1.1 can be applied to install the iodine at the C-1 or C-3 position. This multi-step approach, combining a powerful cyclization with a subsequent functionalization step, offers a versatile and controllable route to specifically substituted iodo-tetralin derivatives.

Ring-Expansion Methodologies for Iodotetralins

Ring-expansion strategies offer a powerful, albeit less common, approach to constructing the tetralin framework. These methods typically involve the rearrangement of a smaller ring system to form the six-membered carbocyclic ring of the tetrahydronaphthalene core. While direct ring-expansion to form 2-iodotetralin is not widely documented, related transformations provide a conceptual basis. For instance, tandem oxidative dearomatization-ring expansion reactions have been utilized to create benzannulated medium-ring lactams from bicyclic precursors, including iodotetralin substrates. nih.gov In one study, a PhI(TFA)2-mediated tandem reaction on an iodotetralin starting material resulted in a medium-ring lactam, demonstrating a skeletal rearrangement of an existing iodotetralin. nih.gov

Conceptually, a related ring-expansion approach could be envisioned starting from a functionalized indane derivative. For example, a one-carbon ring expansion of a substituted indanone could potentially lead to a tetralone, which could then be subjected to iodination and reduction to yield the target compound. Methodologies for the one-carbon ring expansion of cycloalkanones are well-established and could be adapted for this purpose. orgsyn.org

Installation of the Iodo Moiety in Pre-formed Tetrahydronaphthalenes

A more direct and widely utilized strategy involves the introduction of the iodine atom onto a pre-existing 1,2,3,4-tetrahydronaphthalene (tetralin) or tetralone skeleton. The α-iodination of cyclic ketones, such as 1-tetralone, is a common method. mdpi.com This transformation can be achieved using molecular iodine (I2) in combination with an oxidant under solvent-free and catalyst-free conditions. mdpi.com For instance, the use of I2 with 30% aqueous hydrogen peroxide (H2O2) has been shown to be effective for the iodination of aryl alkyl ketones, including 1-tetralone, where iodination occurs at the alkyl position adjacent to the carbonyl group. mdpi.com

The resulting 2-iodo-1-tetralone can then be converted to this compound through subsequent reduction steps, typically involving the reduction of the ketone to an alcohol followed by deoxygenation, or a direct Wolff-Kishner or Clemmensen reduction, provided the conditions are compatible with the C-I bond.

A summary of representative iodination conditions for tetralone is presented below.

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| 1-Tetralone | I2, 30% aq. H2O2 | Solvent-free, Catalyst-free | 2-Iodo-1-tetralone | Good | mdpi.com |

| 1-Tetralone | I2, Urea-H2O2 | bmimPF6 (ionic liquid) | 2-Iodo-1-tetralone | Not specified | mdpi.com |

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C2 position is crucial for the application of 2-iodotetralin in the synthesis of chiral molecules and pharmaceuticals. rroij.com Both enantioselective and diastereoselective approaches have been explored.

Enantioselective Approaches to Chiral Iodotetralins

Achieving enantioselectivity in the synthesis of chiral iodotetralins often involves asymmetric catalysis. rroij.com One strategy involves the enantioselective C-H iodination of a suitable precursor. While direct enantioselective iodination at the C2 position of tetralin is a significant challenge, related methodologies have been developed for other systems. For example, palladium-catalyzed enantioselective C-H iodination has been successfully applied to the synthesis of chiral diarylmethylamines using a mono-N-protected amino acid ligand to control stereochemistry. chu-lab.org This approach utilizes molecular iodine as the sole oxidant and proceeds under mild conditions. chu-lab.org

Another conceptual approach involves the use of chiral aryl iodide catalysts. Catalysts derived from 8-iodotetralone and tartaric acid have been designed and used to synthesize enantioenriched para-quinols from phenols through stereoselective oxidative dearomatization reactions. rsc.org This highlights the potential for chiral iodine-based reagents and catalysts to induce enantioselectivity in reactions involving iodo-functionalized scaffolds.

Diastereoselective Control in Iodotetralin Functionalization

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers. In the context of iodotetralins, this can be achieved by introducing the iodo group onto a substrate that already contains a stereocenter, where the existing center directs the approach of the iodinating agent.

For example, the functionalization of a tetralin ring bearing a chiral substituent can proceed with high diastereoselectivity. Although specific examples for the direct iodination to form 2-iodotetralin derivatives with diastereocontrol are not prevalent in the provided search results, the principles of diastereoselective synthesis are well-established. nih.govrsc.org A reaction on a chiral, substituted tetralin precursor would proceed through a sterically biased transition state, favoring the formation of one diastereomer over the other. An example of this principle is seen in the diastereoselective synthesis of functionalized diketopiperazines through post-transformational reactions, where existing stereocenters guide the formation of new ones. nih.gov

Sustainable and Green Chemistry Innovations in Iodotetralin Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unife.itjddhs.comresearchgate.net

Solvent-Free Iodination Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free reactions, or solid-state reactions, offer significant environmental benefits, including simplified workup procedures, reduced waste, and often lower energy consumption. orgchemres.org

The direct iodination of 1-tetralone, a precursor to 2-iodotetralin, can be performed under solvent- and catalyst-free reaction conditions. mdpi.com A notable example employs molecular iodine (I2) with 30% aqueous hydrogen peroxide as the oxidant. This method provides a green and efficient route to α-iodoketones. mdpi.com The use of water as a solvent or co-reagent and the absence of hazardous organic solvents align well with green chemistry principles. mdpi.com Similarly, iodination of alcohols to alkyl iodides has been achieved under solvent-free conditions using triphenylphosphine (B44618) and iodine, sometimes in the presence of an ionic liquid which can be recycled. researchgate.net These approaches demonstrate the feasibility of developing environmentally benign protocols for the synthesis of iodo-organic compounds.

A summary of green iodination approaches is provided in the table below.

| Reaction Type | Reagents/Catalyst | Conditions | Advantages | Reference |

| α-Iodination of 1-Tetralone | I2 / 30% aq. H2O2 | Solvent-free, Catalyst-free | Environmentally benign, simple workup, avoids organic solvents. | mdpi.com |

| Synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives | Ascorbic acid (Vitamin C) catalyst | Solvent-free | Use of a safe, natural catalyst; good to excellent yields. | orgchemres.org |

| Iodination of Alcohols | Triphenylphosphine/Iodine | Solvent-free, Ionic Liquid | Avoids volatile organic solvents, potential for catalyst/medium recycling. | researchgate.net |

Electrochemical Synthesis and Functionalization of this compound

Electrosynthesis offers a powerful and sustainable alternative to conventional chemical methods for the synthesis and functionalization of organic molecules. cardiff.ac.uk By using electrons as traceless reagents, it minimizes the use of chemical oxidants and reductants, aligning with green chemistry principles. cardiff.ac.uk

The electrochemical behavior of this compound is dictated by its functional groups: the iodinated aromatic ring and the saturated carbocyclic portion.

Cathodic Reduction: At the cathode, organic molecules undergo reduction. For aryl halides like this compound, the primary reduction pathway involves the cleavage of the carbon-iodine (C-I) bond. This process is initiated by the transfer of an electron to the molecule to form a radical anion. cardiff.ac.uk This transient species can then fragment, releasing an iodide ion and generating a 1,2,3,4-tetrahydronaphthyl radical. This radical can undergo several subsequent reactions, such as abstracting a hydrogen atom from the solvent to yield 1,2,3,4-tetrahydronaphthalene, or undergoing a second electron transfer to form an anion, which is then protonated. Another possibility is dimerization, where two radicals combine, a process known as cathodic hydrodimerization. beilstein-journals.org The specific outcome depends on factors like the electrode potential, solvent, and supporting electrolyte.

Anodic Oxidation: At the anode, molecules are oxidized. For this compound, oxidation can occur at the aromatic ring. In a process analogous to the anodic oxidation of other aromatic compounds like 2-naphthol, the initial step is the removal of an electron to form a radical cation. researchgate.net This highly reactive intermediate can then undergo various follow-up reactions. One common pathway is electropolymerization, where the radical cation attacks a neutral molecule, leading to the formation of polymeric films on the electrode surface, which can cause fouling. researchgate.net Alternatively, if the electrolysis is performed at high positive potentials in aqueous media, complex oxidation reactions mediated by electrogenerated hydroxyl radicals can lead to the complete mineralization of the organic substrate. researchgate.net The choice of anode material, such as platinum, graphite, or lead dioxide, can significantly influence the regioselectivity and products of the oxidation. nih.gov

The following table outlines the plausible electrochemical pathways for this compound.

| Electrode Process | Initial Step | Key Intermediate | Potential Products |

|---|---|---|---|

| Cathodic Reduction | Single electron transfer to the molecule. | Radical anion, followed by formation of a 1,2,3,4-tetrahydronaphthyl radical. | 1,2,3,4-Tetrahydronaphthalene (hydrodeiodination), dimers. |

| Anodic Oxidation | Electron removal from the aromatic π-system. | Radical cation. | Polymeric materials, oxygenated derivatives, or complete mineralization products. |

Electrocatalysis is a core component of modern electrochemistry, where the presence of a catalyst on the electrode surface or in the solution significantly improves the rate and selectivity of a reaction. mdpi.com While specific research on electro-catalytic transformations of this compound is limited, established principles can be applied to predict potential applications.

For cathodic processes, electrocatalysis can be employed to facilitate the cleavage of the C-I bond at a lower overpotential, making the reduction more energy-efficient. Transition metal-modified cathodes are often used for such purposes. More significantly, electrocatalysis can be instrumental in controlling the fate of the 1,2,3,4-tetrahydronaphthyl radical or anion intermediate formed during reduction. For example, in what could be considered an electrochemical equivalent of a cross-coupling reaction, a catalytic cathode could mediate the formation of a new carbon-carbon or carbon-heteroatom bond by reacting the intermediate with a suitable electrophile present in the electrolyte.

On the anodic side, electrocatalysis can be used to steer the oxidation pathway away from polymerization and towards specific functionalization. For instance, coupling anodic oxidation with other reactions can create novel energy-saving systems. rsc.orgrsc.org An electro-catalytic surface could be designed to promote the selective oxidation of the tetralin ring to introduce hydroxyl or other functional groups, rather than indiscriminate degradation. The synergy of light and electricity in photo-assisted electrocatalysis provides another innovative strategy to enhance the intrinsic activity and selectivity of these transformations. mdpi.com The development of such methods would represent a significant advance in the sustainable functionalization of the 1,2,3,4-tetrahydronaphthalene scaffold.

Advanced Spectroscopic and Computational Investigations of 2 Iodo 1,2,3,4 Tetrahydronaphthalene

Conformational Analysis and Dynamics of the Tetrahydronaphthalene Ring System

The 1,2,3,4-tetrahydronaphthalene (B1681288) ring system consists of a benzene (B151609) ring fused to a six-membered alicyclic ring. This saturated ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations are the half-chair and the sofa (or envelope) forms. The presence of a substituent on the alicyclic ring, such as an iodine atom at the C-2 position, significantly influences the conformational equilibrium.

Spectroscopic Probes for Conformational Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of cyclic systems in solution. auremn.org.br Key parameters derived from ¹H NMR spectra, such as chemical shifts (δ) and vicinal proton-proton coupling constants (³JHH), provide detailed information about the geometry of the ring and the orientation of substituents.

For the tetrahydronaphthalene ring, the coupling constants between protons on adjacent carbons are particularly informative. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. libretexts.org By analyzing the coupling constants of the protons at C-1, C-2, and C-3, it is possible to deduce the preferred conformation of the ring and the axial or equatorial orientation of the substituent at C-2.

In a hypothetical ¹H NMR spectrum of 2-Iodo-1,2,3,4-tetrahydronaphthalene, the proton at C-2 (H-2) would be expected to show distinct coupling constants to the geminal protons at C-1 (H-1a and H-1e) and C-3 (H-3a and H-3e). A large coupling constant (typically 8-12 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

Table 1: Representative ¹H NMR Data for a 2-Substituted Tetrahydronaphthalene

| Proton | Chemical Shift (δ, ppm) (estimated) | Multiplicity | Coupling Constants (J, Hz) (estimated) |

| H-1a | 2.50 - 2.70 | dd | J(H-1a, H-1e) ≈ 16, J(H-1a, H-2a) ≈ 10 |

| H-1e | 2.90 - 3.10 | dd | J(H-1e, H-1a) ≈ 16, J(H-1e, H-2a) ≈ 4 |

| H-2a | 4.00 - 4.20 | m | - |

| H-3a | 1.80 - 2.00 | m | - |

| H-3e | 2.10 - 2.30 | m | - |

| H-4 | 2.80 - 3.00 | t | J ≈ 6 |

| Ar-H | 7.00 - 7.30 | m | - |

Note: The data presented are estimated values for a generic 2-substituted tetrahydronaphthalene and may vary for this compound. The 'a' and 'e' designations refer to pseudo-axial and pseudo-equatorial positions, respectively.

Influence of Iodo Substitution on Ring Conformation

The introduction of a bulky iodine atom at the C-2 position is expected to have a significant impact on the conformational equilibrium of the tetrahydronaphthalene ring. Due to its large van der Waals radius, the iodine atom will experience considerable steric strain, particularly in an axial position. This steric hindrance, known as A-strain, generally leads to a strong preference for the conformer where the bulky substituent occupies an equatorial position.

In the case of this compound, the half-chair conformation with the iodine atom in a pseudo-equatorial position is predicted to be the most stable. This arrangement minimizes steric interactions with the axial protons at C-1 and C-3. The conformational preference can be quantified by the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. For a large substituent like iodine, this energy difference is expected to be substantial, leading to a high population of the equatorial conformer at equilibrium.

Quantum Chemical Calculations and Theoretical Modeling

To complement experimental spectroscopic data, quantum chemical calculations and theoretical modeling provide invaluable insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure of organic molecules. DFT calculations can be employed to optimize the geometries of different conformers of this compound and to determine their relative energies. This allows for a theoretical prediction of the most stable conformation and the energy barrier for conformational interconversion.

Furthermore, DFT provides information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the reactivity of the molecule. For instance, the location of the HOMO can indicate the site of electrophilic attack, while the LUMO can suggest the site of nucleophilic attack. The presence of the electronegative iodine atom is expected to influence the charge distribution in the molecule, potentially affecting the reactivity of the adjacent C-H bonds.

Table 2: Illustrative DFT Calculation Results for a 2-Halotetralin

| Parameter | Value (illustrative) | Significance |

| Relative Energy (Equatorial vs. Axial) | -2.5 kcal/mol | Equatorial conformer is more stable |

| HOMO Energy | -6.8 eV | Relates to ionization potential and reactivity towards electrophiles |

| LUMO Energy | -0.5 eV | Relates to electron affinity and reactivity towards nucleophiles |

| C-I Bond Length | 2.15 Å | Structural parameter |

| Mulliken Charge on Iodine | -0.25 e | Indicates the polar nature of the C-I bond |

Note: These are illustrative values for a generic 2-halotetralin and would need to be specifically calculated for this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static structures and energies, molecular mechanics and molecular dynamics (MD) simulations are well-suited for exploring the conformational landscape and dynamics of flexible molecules. nih.gov Molecular mechanics force fields can be used to rapidly calculate the potential energy of the molecule as a function of its geometry, allowing for the mapping of the potential energy surface.

MD simulations, on the other hand, simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. researchgate.net These simulations can reveal the pathways of conformational interconversion between the half-chair and sofa forms and the timescale of these processes. For this compound, MD simulations could be used to visualize the "ring-flipping" process and to understand how the bulky iodine substituent affects the dynamics of this motion.

Mechanistic Pathways and Reaction Intermediates Probed by Computational and Experimental Methods

The presence of the iodo group at a benzylically-activated position makes this compound a versatile substrate for various organic reactions. The C-I bond is relatively weak and can be cleaved homolytically to form a radical or heterolytically to generate a carbocation or a carbanion, depending on the reaction conditions.

Elimination reactions, such as dehydroiodination, are a likely pathway for this compound, leading to the formation of dihydronaphthalene derivatives. The mechanism of such an elimination (e.g., E1 or E2) would be influenced by the base strength, solvent polarity, and the stereochemical arrangement of the leaving group and the adjacent protons.

Nucleophilic substitution reactions at the C-2 position are also possible. The mechanism could proceed via an SN1 pathway, involving a secondary carbocation stabilized by the adjacent aromatic ring, or an SN2 pathway, which would be sensitive to steric hindrance.

Computational methods, particularly DFT, can be instrumental in elucidating these reaction mechanisms. By calculating the energies of transition states and intermediates for different possible pathways, it is possible to predict the most likely reaction mechanism. For example, the energy profile for an E2 elimination could be compared with that of an SN2 substitution to determine the favored reaction under specific conditions. Experimental studies, such as kinetic isotope effect measurements, can then be used to validate the computationally predicted mechanisms.

Strategic Utility of 2 Iodo 1,2,3,4 Tetrahydronaphthalene As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The synthesis of natural products and bioactive molecules often requires the assembly of complex carbon skeletons from simpler, readily available starting materials. nih.gov 2-Iodo-1,2,3,4-tetrahydronaphthalene serves as an ideal building block in this context, providing a pre-formed bicyclic system that can be further elaborated. The true synthetic power of this iodo-derivative lies in its ability to participate in a variety of powerful cross-coupling reactions that are foundational to modern synthetic chemistry. wikipedia.orgwikipedia.orgorganic-chemistry.org

While specific total syntheses commencing directly from this compound are not extensively documented in readily available literature, its potential is inferred from the widespread application of its core reactions. For instance, the tetrahydronaphthalene framework is a key structural motif in numerous biologically active compounds, including some with potential as selective serotonin (B10506) reuptake inhibitors. google.com The ability to use this compound in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the direct attachment of diverse organic fragments to the tetralin core. This capability is crucial for creating libraries of novel compounds for biological screening and for the targeted synthesis of complex molecules where a tetralin unit is required. For example, coupling the iodo-tetralin with a boronic acid derivative (Suzuki-Miyaura coupling) could forge a key biaryl bond, a common linkage in many natural products. organic-chemistry.orguwindsor.ca Similarly, reaction with a terminal alkyne (Sonogashira coupling) would introduce a rigid alkynyl moiety, a feature present in various bioactive compounds. wikipedia.orglibretexts.org

Facilitating the Synthesis of Advanced Chemical Scaffolds and Ring Systems

The iodine substituent on the tetralin ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of advanced chemical scaffolds and novel ring systems. mdpi.com These reactions provide reliable and versatile methods for forming carbon-carbon bonds under relatively mild conditions. wikipedia.orgwikipedia.orgorganic-chemistry.org The rigid, partially saturated structure of the tetralin moiety can be used to impart specific three-dimensional conformations to the target molecules, a desirable feature in the design of scaffolds for medicinal chemistry and other applications. nih.gov

Key reactions that leverage the reactivity of this compound include:

The Heck Reaction : This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org By reacting this compound with various alkenes, new side chains can be appended to the tetralin core. Furthermore, the intramolecular version of the Heck reaction is a powerful tool for cyclization, enabling the synthesis of new polycyclic systems where an additional ring is fused onto the tetralin framework. nih.govyoutube.com

The Suzuki-Miyaura Coupling : This involves the reaction of the iodo-tetralin with an organoboron compound, typically a boronic acid or ester. organic-chemistry.org This reaction is exceptionally versatile for creating biaryl structures, linking the tetralin scaffold to other aromatic or heteroaromatic rings. This is a fundamental transformation for building complex, multi-component molecular architectures. researchgate.net

The Sonogashira Coupling : This reaction forms a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting aryl-alkyne structure provides a rigid, linear linker that can be used to construct extended molecular frameworks, macrocycles, or as a precursor for further transformations.

The table below summarizes the utility of these key reactions in scaffold synthesis starting from this compound.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Scaffold/Derivative |

| Heck Reaction | Alkene (R-CH=CH₂) | Aryl-Alkene (C-C) | 2-Alkenyl-1,2,3,4-tetrahydronaphthalenes |

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Biaryl (C-C) | 2-Aryl-1,2,3,4-tetrahydronaphthalenes |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl-Alkyne (C-C) | 2-Alkynyl-1,2,3,4-tetrahydronaphthalenes |

Enabling Access to Diverse Functionalized Tetralin Derivatives for Material Science Applications

The synthesis of novel organic materials for applications in electronics and photonics relies on the precise construction of molecules with tailored properties. The functionalized tetralin derivatives accessible from this compound represent a promising class of building blocks for material science. The rigid and bulky tetralin core can be used to control intermolecular interactions and prevent undesired aggregation (π-stacking) in the solid state, which can be beneficial for the performance of organic electronic devices.

The cross-coupling reactions discussed previously are directly applicable to the synthesis of materials precursors:

Conjugated Systems : The Sonogashira and Suzuki-Miyaura couplings are particularly powerful for building extended π-conjugated systems. By coupling this compound with aromatic alkynes or diboronic acids, oligomers and polymers incorporating the tetralin unit can be synthesized. These materials could possess interesting photophysical properties for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The non-planar tetralin unit can enhance the solubility of these otherwise rigid molecules, facilitating their processing from solution.

Liquid Crystals : The introduction of long alkyl or alkoxy chains onto the tetralin scaffold via cross-coupling reactions can lead to molecules with liquid crystalline properties. The rigid core provided by the tetralin and any attached aromatic groups, combined with flexible peripheral chains, is a classic design principle for liquid crystals.

Functional Polymers : The Heck reaction can be used to graft tetralin moieties onto polymer backbones or to polymerize vinyl-functionalized tetralin derivatives. This allows for the creation of advanced polymers with modified thermal stability, refractive index, and mechanical properties.

While the direct application of this compound in reported, high-performance materials is an emerging area, its utility as a versatile building block provides a clear pathway to a diverse range of functionalized tetralin derivatives with significant potential in materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Iodo-1,2,3,4-tetrahydronaphthalene, and what factors influence yield?

- Methodology : The compound can be synthesized via electrophilic iodination of 1,2,3,4-tetrahydronaphthalene using iodine in the presence of a catalyst (e.g., silver triflate) or via halogen exchange reactions. A referenced method involves reacting tetralin derivatives with iodine monochloride (ICl) under controlled conditions . Key factors affecting yield include temperature (optimal range: 0–25°C), solvent polarity (preference for dichloromethane or chloroform), and stoichiometric ratios of iodine to substrate (1:1–1.2). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : H and C NMR can confirm the presence of the iodine substituent by observing deshielding effects on adjacent protons (e.g., δ 3.5–4.5 ppm for protons near iodine) .

- HRMS : High-resolution mass spectrometry (HRMS) with ESI− or EI+ ionization validates molecular weight (e.g., expected [M+H]+ for CHI: 258.9928) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity (>98%) .

- Elemental Analysis : Confirm iodine content via combustion analysis or ICP-MS.

Q. What thermodynamic properties of this compound are critical for reaction optimization?

- Key Data :

- Vapor Pressure : Use the Antoine equation parameters (e.g., logP = A − B/(T + C)) derived from NIST data for tetralin analogs (A = 4.121, B = 1690.912, C = -70.229) to estimate volatility .

- Heat Capacity : Gas-phase C values (e.g., 30.0 kJ/mol at 298 K) inform energy requirements for reactions .

- Boiling Point : Predicted range: 207–215°C (similar to non-iodinated tetralin derivatives) .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to non-halogenated analogs?

- Mechanistic Insights : The C–I bond’s lower bond dissociation energy (vs. C–H or C–C) facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Regioselectivity is influenced by steric effects; the iodine at position 2 directs electrophilic substitution to position 6 or 7 . Comparative studies with bromo analogs show slower kinetics due to weaker leaving-group ability, requiring higher catalyst loadings (5–10 mol% Pd) .

Q. What methodologies are recommended for assessing the stability of this compound under various storage conditions?

- Protocol :

- Thermal Stability : Accelerated aging studies using TGA/DSC (heating rate: 10°C/min, N atmosphere) to detect decomposition above 150°C .

- Light Sensitivity : UV-Vis spectroscopy (λ = 200–400 nm) monitors iodine loss under UV exposure; store in amber vials with desiccants .

- Long-Term Storage : Stability over 6–12 months at −20°C in argon-sealed vials (validated via periodic HPLC analysis) .

Q. In toxicological studies, how should researchers design experiments to evaluate the biological impact of this compound?

- Framework :

- In Vitro Models : Use hepatic (HepG2) or lung (A549) cell lines to assess cytotoxicity (IC via MTT assay) and metabolic activation (CYP450 enzyme profiling) .

- In Vivo Models : Rodent studies (OECD Guideline 452) with oral/dermal exposure routes (dose range: 10–100 mg/kg). Measure endpoints: hepatic enzymes (ALT/AST), renal biomarkers (creatinine), and histopathology .

- Risk of Bias Mitigation : Follow ATSDR’s 8-step evidence evaluation, including study confidence ratings (High/Moderate/Low) based on reproducibility and statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.